3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzoxazole derivatives .
Scientific Research Applications
3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in neuroprotective applications, the compound has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, and decrease the expression of nuclear factor-kappa B in amyloid-induced cells . These interactions help protect cells from apoptosis and reduce inflammation.
Comparison with Similar Compounds
Similar compounds to 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one include other benzoxazole derivatives such as:
- 2-(benzo[d]oxazol-2-yl)aniline
- 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde
Properties
IUPAC Name |
3-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-9-17(10-12(2)21-11)15(19)7-8-18-13-5-3-4-6-14(13)22-16(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFNPRUFZPYWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.